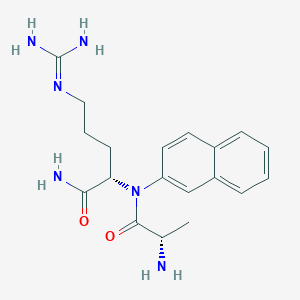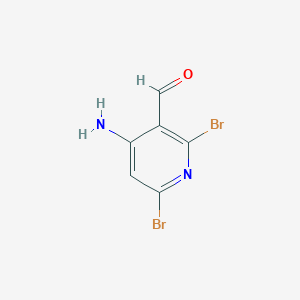
4-Amino-2,6-dibromonicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2,6-dibromonicotinaldehyde is an organic compound that belongs to the class of brominated nicotinaldehydes It is characterized by the presence of two bromine atoms at the 2 and 6 positions, an amino group at the 4 position, and an aldehyde group at the 1 position of the nicotinaldehyde ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,6-dibromonicotinaldehyde typically involves the bromination of nicotinaldehyde followed by the introduction of the amino group. One common method includes:
Bromination: Nicotinaldehyde is treated with bromine in the presence of a suitable solvent such as acetic acid to introduce bromine atoms at the 2 and 6 positions.
Amination: The dibrominated nicotinaldehyde is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group at the 4 position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2,6-dibromonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Amino-2,6-dibromonicotinic acid.
Reduction: 4-Amino-2,6-dibromonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Amino-2,6-dibromonicotinaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Amino-2,6-dibromonicotinaldehyde involves its interaction with specific molecular targets. The amino and aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The bromine atoms may also contribute to the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
4-Amino-2,6-dibromonicotinaldehyde can be compared with other brominated nicotinaldehydes and amino-substituted nicotinaldehydes:
Similar Compounds: 4-Amino-2,6-dibromopyridine, 4-Amino-2,6-dichloronicotinaldehyde.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C6H4Br2N2O |
|---|---|
Poids moléculaire |
279.92 g/mol |
Nom IUPAC |
4-amino-2,6-dibromopyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H4Br2N2O/c7-5-1-4(9)3(2-11)6(8)10-5/h1-2H,(H2,9,10) |
Clé InChI |
WMRDHQAJNURZHV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(N=C1Br)Br)C=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



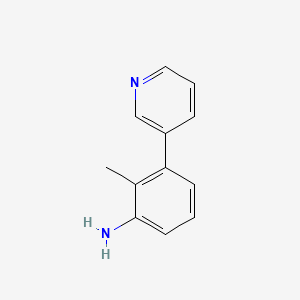
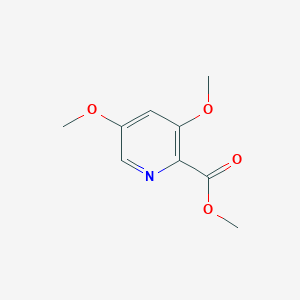

![3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B13146452.png)
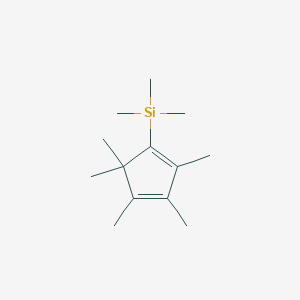
![1-Amino-4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13146464.png)
![Ethyl benzo[b]thiophen-3-ylcarbamate](/img/structure/B13146468.png)

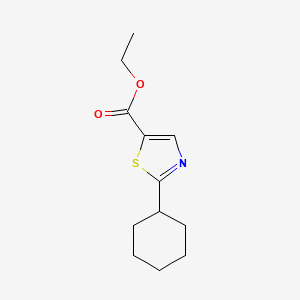
![Ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13146487.png)
![[(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine](/img/structure/B13146491.png)

